2-Undecenoic acid

Overview

Description

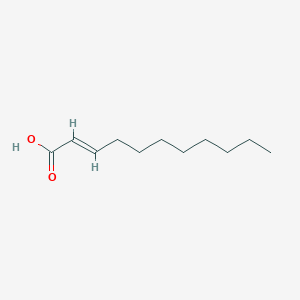

2-Undecenoic acid (CAS: 4189-02-0; trans-isomer CAS: 15790-94-0) is an unsaturated fatty acid with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol. It belongs to the class of α,β-unsaturated carboxylic acids, characterized by a double bond at the second carbon position (C2–C3) .

Preparation Methods

Synthetic Routes: (E)-2-Undecenoic acid can be synthesized through various methods, including

Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.

Chemical Reactions Analysis

Reactions: (E)-2-Undecenoic acid undergoes typical organic reactions

Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

Major Products: The major products include undecanoic acid and its derivatives.

Scientific Research Applications

Medical Applications

Antifungal Agent

2-Undecenoic acid is primarily recognized for its antifungal properties. It is effective against various fungal infections, including those caused by Candida albicans and dermatophytes. Clinical studies have demonstrated its efficacy in treating skin infections such as athlete's foot and ringworm. For instance, a review of placebo-controlled trials indicated that undecylenic acid is effective in managing tinea cruris alongside conventional antifungals like clotrimazole and terbinafine .

Mechanism of Action

The antifungal activity is attributed to its ability to inhibit the morphogenesis of Candida albicans, preventing the transition from yeast to the filamentous form associated with virulence . Research has shown that undecylenic acid disrupts biofilm formation and hyphal growth by affecting lipid metabolism and altering cytoplasmic pH .

Potential in Psoriasis Treatment

There have been reports of this compound's beneficial effects in treating psoriasis. A study involving patients with chronic psoriasis indicated positive outcomes when administered undecylenic acid capsules, suggesting its potential as an adjunct therapy in dermatological conditions .

Industrial Applications

Biosensor Development

In research contexts, this compound serves as a bifunctional linking molecule for the development of biosensors. Its terminal double bond can form stable Si-C bonds with silicon surfaces, facilitating the immobilization of biomolecules like proteins on sensor platforms . This application highlights its versatility in creating sensitive detection systems for various biological analytes.

Lubricants and Additives

The compound has also been explored as an additive in biolubricants. Studies have indicated that undecylenic acid exhibits better compatibility with synthetic esters compared to traditional mineral oils, making it a candidate for environmentally friendly lubricant formulations .

Research Applications

Antitumor Activity

Recent studies have unveiled the potential of this compound as an anticancer agent. A novel formulation combining undecylenic acid with L-arginine (termed GS-1) demonstrated concentration-dependent cytotoxicity against tumor cells. The mechanism involves caspase-dependent apoptosis, suggesting that this compound could be further developed for therapeutic use in oncology .

Fatty Acid Solubilization Platform

The research into GS-1 also introduced a new platform for solubilizing fatty acids in aqueous solutions, which is crucial for enhancing their bioavailability and therapeutic efficacy. This approach could pave the way for broader applications of fatty acids in medical treatments without relying on toxic solvents .

Summary of Findings

Mechanism of Action

- The exact mechanism of action is context-dependent, but it likely involves interactions with cellular membranes or enzymes.

- Molecular targets and pathways need further research.

Comparison with Similar Compounds

Structural Analogs: 2-Alkenoic Acids of Varying Chain Lengths

2-Undecenoic acid shares structural similarities with other 2-alkenoic acids, differing primarily in carbon chain length. Key examples include:

Trends :

- Chain Length vs. Physical Properties : Longer chains (e.g., C18) exhibit higher melting/boiling points due to increased van der Waals interactions.

- Biological Activity : Shorter chains (e.g., C9) may exhibit greater antimicrobial activity due to better membrane penetration .

Positional Isomers: Undecenoic Acid Variants

The position of the double bond significantly alters chemical behavior:

Functional Implications :

- 10-Undecenoic acid (undecylenic acid) is FDA-approved for treating skin infections, whereas this compound’s applications remain exploratory .

- Terminal double bonds (e.g., in 10-undecenoic acid) may enhance antifungal activity by increasing membrane disruption efficiency .

Derivatives and Modified Forms

Esters and Hydroxy Derivatives:

Notes:

- Ester derivatives (e.g., 2-undecenyl acetate) exhibit increased volatility, making them suitable for aromatic applications .

- Hydroxy derivatives often show enhanced biological activity, such as anti-inflammatory properties .

Key Findings :

- 10-Undecenoic acid has well-documented safety risks, including skin corrosion and eye irritation .

- Data gaps persist for this compound, necessitating further toxicological studies.

Biological Activity

2-Undecenoic acid, also known as undecylenic acid, is a monounsaturated fatty acid with notable biological activities, particularly in antifungal and potential anticancer applications. This article delves into its mechanisms of action, clinical efficacy, and emerging therapeutic uses based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a long carbon chain with a double bond between the second and third carbon atoms. Its structure allows it to interact with biological membranes, influencing various cellular processes.

The biological activity of this compound primarily revolves around its antifungal properties . It exerts its effects through several mechanisms:

- Disruption of Cell Membrane Integrity : this compound interacts with the cell membrane components of fungi, leading to increased permeability and eventual cell death. This action is particularly effective against Candida albicans, where it inhibits hyphal growth and biofilm formation, critical factors in fungal virulence .

- Inhibition of Lipid Metabolism : The compound has been shown to inhibit enzymes involved in lipid metabolism, which is vital for fungal growth and reproduction. This inhibition alters the cytoplasmic pH, further impairing fungal viability .

- Induction of Apoptosis in Cancer Cells : Recent studies have highlighted the potential anticancer properties of this compound. A novel formulation combining this compound with L-arginine (GS-1) demonstrated concentration-dependent cytotoxicity against various tumor cell lines, suggesting a pro-apoptotic mechanism involving caspase activation and mitochondrial membrane potential disruption .

Antifungal Efficacy

This compound is widely used in dermatological formulations for treating fungal infections such as athlete's foot, ringworm, and tinea cruris. Clinical evaluations have confirmed its effectiveness against superficial fungal infections, often compared favorably to other antifungal agents like azoles and allylamines .

Table 1: Clinical Efficacy of this compound in Fungal Infections

| Infection Type | Treatment Duration | Efficacy (%) | Comparison Drug |

|---|---|---|---|

| Tinea Cruris | 4 weeks | 75 | Clotrimazole |

| Athlete's Foot | 6 weeks | 85 | Terbinafine |

| Tinea Versicolor | Variable | 70 | Ketoconazole |

Anticancer Potential

The exploration of this compound's anticancer properties is still in its infancy but shows promise. The GS-1 formulation has been identified as a potential candidate for cancer therapies due to its ability to induce apoptosis in tumor cells while sparing normal cells .

Table 2: Cytotoxicity of GS-1 Formulation on Tumor Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Caspase-dependent apoptosis |

| A549 | 20 | Mitochondrial membrane disruption |

| Jurkat | 18 | Lipid droplet localization |

Case Studies

Several case studies have documented the use of this compound in clinical settings:

- Case Study on Tinea Versicolor : Patients treated with topical formulations containing undecylenic acid reported significant symptom relief and reduction in lesion size compared to those receiving placebo treatments .

- Antitumor Activity Study : In vitro studies using GS-1 showed that treatment led to a marked decrease in cell viability across multiple cancer cell lines, establishing a foundation for future clinical trials aimed at evaluating its safety and efficacy in humans .

Q & A

Basic Question: What are the key structural features of 2-undecenoic acid, and how do they influence its reactivity?

This compound (C₁₁H₂₀O₂) is an unsaturated fatty acid with a double bond at the second carbon position in the undecanoic chain. Its trans-configuration creates a 60.10° angle between the octyl chain and the acrylic acid fragment, as revealed by crystallographic studies . This structural arrangement enhances its chemical reactivity, enabling participation in oxidation, reduction, and esterification reactions. For example, the double bond allows regioselective oxidation using potassium permanganate to form epoxides or diols, while catalytic hydrogenation reduces it to undecanoic acid .

Advanced Question: How can researchers design experiments to evaluate the antifungal activity of this compound against Candida albicans?

To assess antifungal efficacy:

In vitro models : Use C. albicans cultures in yeast and hyphal phases.

Morphogenesis inhibition assay : Quantify hyphal growth suppression via microscopy or fluorescent dyes (e.g., Calcofluor White).

Fatty acid biosynthesis analysis : Employ radiolabeled acetate incorporation assays to measure disruption of lipid metabolism .

Dose-response curves : Test concentrations from 10–100 µM, monitoring viability via ATP-based luminescence.

Methodological note: Include controls with 10-undecenoic acid (double bond at C10) to compare structure-activity relationships .

Basic Question: What synthetic routes are available for laboratory-scale preparation of this compound?

Two primary methods are validated:

- High-pressure hydrogenation : React dicyclopentadiene under hydrogen pressure, followed by oxidation to yield trans-2-undecenoic acid. Optimal conditions: 80–100°C, Pd/C catalyst .

- Castor oil pyrolysis : Pyrolyze ricinoleic acid (from castor oil) to produce undecylenic acid, followed by isomerization. This method is scalable but requires careful temperature control (200–300°C) to avoid side products .

Advanced Question: How does this compound induce apoptosis in cancer cells, and what experimental data support this mechanism?

The pro-apoptotic effect involves caspase activation and mitochondrial disruption. Key findings from in vitro studies:

| Cell Line | Viability Reduction (%) | Mechanism |

|---|---|---|

| HeLa | 60% at 50 µM | Caspase-3/7 activation |

| A549 | 55% at 50 µM | Loss of mitochondrial membrane potential |

| Jurkat | 50% at 50 µM | DNA fragmentation via PARP cleavage |

Methodology: Use flow cytometry with Annexin V/PI staining and JC-1 dye for mitochondrial analysis. Validate via Western blotting for caspase cleavage products .

Basic Question: What analytical techniques are critical for characterizing this compound and its derivatives?

- IR spectroscopy : Confirm carboxylic acid (1700–1725 cm⁻¹) and double bond (1640–1680 cm⁻¹) functional groups.

- GC-MS : Quantify purity and identify degradation products (e.g., undecanoic acid from reduction).

- NMR : Assign double bond geometry (trans vs. cis) using coupling constants (J ≈ 15 Hz for trans) .

Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies may arise due to:

- Isomer purity : Impure cis/trans mixtures alter bioactivity. Use HPLC to verify isomer ratios.

- Cell line variability : Test multiple lines (e.g., MCF-7 vs. HeLa) with standardized culture conditions.

- Solubility limitations : Use ethanol or DMSO carriers (<0.1% v/v) to avoid solvent toxicity.

Case study: Anticancer activity of GS-1 (this compound + L-arginine) showed higher efficacy in HeLa than Jurkat cells, highlighting cell-type specificity .

Basic Question: How does this compound compare to similar fatty acids (e.g., 10-undecenoic acid) in catalytic applications?

While both isomers undergo hydrogenation, trans-2-undecenoic acid exhibits lower catalytic activity in palladium-mediated olefin reduction due to steric hindrance from the proximal double bond. This contrasts with 10-undecenoic acid, which forms stable inclusion complexes with β-cyclodextrin, enhancing catalytic efficiency .

Advanced Question: What experimental strategies optimize this compound’s stability in formulation studies?

- Microencapsulation : Use liposomes or PLGA nanoparticles to protect against oxidative degradation.

- Antioxidant additives : Incorporate 0.01% BHT or α-tocopherol in storage buffers.

- pH control : Maintain formulations at pH 6–8 to prevent carboxylate group protonation, which accelerates esterification .

Properties

IUPAC Name |

(E)-undec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBBVTAVILYDIO-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859617 | |

| Record name | trans-2-Undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15790-94-0, 4189-02-0 | |

| Record name | trans-2-Undecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15790-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Undecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004189020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Undecenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.